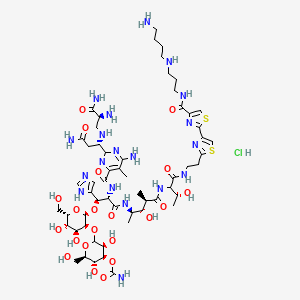

Bleomycin A5 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C57H90ClN19O21S2 |

|---|---|

分子量 |

1477.0 g/mol |

IUPAC名 |

[(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride |

InChI |

InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H/t23-,24-,25-,26+,27+,31+,32-,36?,37+,38+,39-,40-,41+,42+,43+,44+,45+,55?,56+;/m1./s1 |

InChIキー |

NRVKJXFKQWUKCB-JXGBPFOTSA-N |

異性体SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@@H](C)C(=O)NC([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |

正規SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Bleomycin A5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underpinning the cytotoxic effects of Bleomycin (B88199) A5 hydrochloride, a glycopeptide antibiotic widely utilized in cancer chemotherapy. The document details the intricate process of DNA damage induction, the subsequent cellular responses, and the signaling pathways implicated in its anticancer activity.

Core Mechanism: DNA Intercalation and Oxidative Cleavage

Bleomycin A5 hydrochloride exerts its primary anticancer effects through direct interaction with cellular DNA, leading to single- and double-strand breaks that are particularly lethal to rapidly dividing cancer cells.[1][2] This process is a multi-step mechanism involving metal ion chelation, generation of reactive oxygen species (ROS), and subsequent oxidative degradation of the deoxyribose backbone of DNA.

DNA Binding and Intercalation

Bleomycin A5 possesses a unique molecular structure that facilitates its binding to DNA. The molecule consists of several domains, including a metal-binding region, a bithiazole tail, and a disaccharide moiety.[3][4] The bithiazole tail is crucial for DNA recognition and binding, primarily through partial intercalation between base pairs, with a preference for 5'-GC and 5'-GT sequences.[5][6] This binding is a thermodynamically favorable process driven by a positive entropy change.[7][8]

Metal Chelation and Activation

The biological activity of Bleomycin A5 is critically dependent on its ability to chelate transition metal ions, most notably iron (Fe²⁺).[1][9] The metal-binding domain of Bleomycin A5 coordinates with Fe²⁺, forming a metallo-glycopeptide complex.[4] In the presence of molecular oxygen, this complex undergoes a redox reaction where Fe²⁺ is oxidized to Fe³⁺.[1][10] This process generates a highly reactive "activated bleomycin" species, a hydroperoxide complex (Bleomycin-Fe(III)-OOH), which is the key intermediate responsible for DNA cleavage.[10]

Generation of Reactive Oxygen Species and DNA Strand Scission

The activated bleomycin complex initiates DNA damage by abstracting a hydrogen atom from the C4' position of the deoxyribose sugar in the DNA backbone.[10] This results in the formation of a C4'-radical intermediate. The fate of this radical determines the type of DNA lesion.

-

In the presence of oxygen: The C4'-radical reacts with molecular oxygen, leading to a cascade of reactions that result in the cleavage of the phosphodiester bond, causing a single-strand break (SSB) . This process also generates a base propenal and leaves behind 3'-phosphoglycolate and 5'-phosphate termini.[10]

-

Double-Strand Breaks (DSBs): DSBs, which are more cytotoxic and difficult for the cell to repair, can occur through a single binding event where the activated bleomycin molecule, after causing an initial SSB, is reactivated to cleave the opposing strand.[5][11]

The generation of ROS, particularly hydroxyl radicals (•OH), is a central feature of bleomycin's cytotoxicity.[1][9] These highly reactive species can diffuse and cause further damage to DNA and other cellular components.

Quantitative Data on Bleomycin A5 Efficacy

The following tables summarize key quantitative parameters related to the DNA cleavage activity and cytotoxicity of Bleomycin A5.

| Parameter | Value | Conditions | Reference |

| Michaelis-Menten Constant (Km) | 20.4 ± 3.8 µM | Calf thymus DNA, 37.0°C | [7][8] |

| Turnover Number (kcat) | 2.28 ± 0.49 x 10⁻² s⁻¹ | Calf thymus DNA, 37.0°C | [7][8] |

| ss:ds Break Ratio (Hairpin Assay) | 3.1 ± 0.3 : 1 | [12] | |

| ss:ds Break Ratio (Plasmid Assay) | 5.8 : 1 | [12] |

Table 1: Kinetic Parameters for Bleomycin A5-mediated DNA Cleavage.

| Cell Line | IC₅₀ Value (µM) | Reference |

| A549 (Human Lung Carcinoma) | ~40 - 90 | [1] |

| HCT116 (Human Colon Carcinoma) | ~20 - 50 | [1] |

| Human Oral Epidermoid Carcinoma (KB) | Not specified | [13] |

| ECV304 (Human Umbilical Vein Endothelial Cells) | > 15 µg/ml | [14] |

Table 2: IC₅₀ Values of Bleomycin A5 in Various Cell Lines. Note: IC₅₀ values can vary depending on the specific experimental conditions and assay used.

Cellular Responses to Bleomycin A5-Induced DNA Damage

The extensive DNA damage triggered by Bleomycin A5 initiates a cascade of cellular responses, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Arrest at the G2/M Phase

Upon sensing DNA damage, cells activate checkpoint pathways to halt cell cycle progression and allow time for DNA repair. Bleomycin A5 predominantly induces cell cycle arrest in the G2/M phase.[1][15] This arrest is mediated by the modulation of key cell cycle regulatory proteins. Studies have shown that bleomycin treatment leads to:

-

Upregulation of p21: A cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in G2/M arrest.[1][16]

-

Downregulation of Cyclin B1 and cdc25C: These proteins are essential for entry into mitosis, and their downregulation prevents the activation of the Cdk1/Cyclin B1 complex, a key driver of mitosis.[1]

Induction of Apoptosis

When DNA damage is irreparable, the cell undergoes apoptosis. Bleomycin A5 activates both the intrinsic and extrinsic apoptotic pathways.

-

p53-Dependent Pathway: DNA damage leads to the stabilization and activation of the tumor suppressor protein p53.[14][16] Activated p53 translocates to the nucleus and acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.[1][16] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, including caspase-3.[14]

-

TGF-β Signaling Pathway: Bleomycin has been shown to induce the transforming growth factor-beta (TGF-β) signaling pathway.[17] The activation of this pathway can contribute to both apoptosis and fibrosis, a major side effect of bleomycin treatment.[15][17] The TGF-β pathway can further modulate the expression of cell cycle and apoptotic regulators.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Core mechanism of Bleomycin A5 action.

Caption: p53-dependent apoptotic pathway.

Caption: G2/M cell cycle arrest pathway.

Caption: Key experimental workflows.

Experimental Protocols

Supercoiled Plasmid Relaxation Assay

This assay is used to quantify both single- and double-strand DNA breaks induced by Bleomycin A5.

Methodology:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC18) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).[18]

-

Activate Bleomycin A5 by pre-incubating it with an equimolar concentration of FeSO₄ at 4°C for 1 minute.[18]

-

Add the activated bleomycin to the reaction mixture to achieve the desired final concentration.

-

Incubate the reaction at a controlled temperature (e.g., 4°C or 37°C) for a specific duration (e.g., 10-30 minutes).[18]

-

Stop the reaction by adding a quenching solution containing a chelating agent like EDTA and loading dye (e.g., 50% glycerol).[18]

-

Separate the different topological forms of the plasmid DNA (supercoiled, nicked circular, and linear) by agarose gel electrophoresis (e.g., 1% agarose gel in TBE buffer containing ethidium (B1194527) bromide).[19]

-

Visualize the DNA bands under UV light and quantify the intensity of each band using densitometry software.[19]

-

The number of single-strand breaks (nicked DNA) and double-strand breaks (linear DNA) can be calculated from the decrease in the supercoiled form using the Poisson distribution.[19]

MTS Cell Viability Assay

This colorimetric assay is used to assess the cytotoxicity of Bleomycin A5 by measuring cell metabolic activity.

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[20]

-

Prepare the MTS reagent solution containing an electron coupling reagent (e.g., PES).[20]

-

Add the MTS reagent to each well and incubate at 37°C for 1-4 hours, protected from light.[5][21]

-

During this incubation, viable cells with active metabolism will reduce the MTS tetrazolium compound into a colored formazan (B1609692) product.[5]

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.[5][20]

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways activated by Bleomycin A5.

Methodology:

-

Treat cells with Bleomycin A5 as described for the cytotoxicity assay.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to extract total protein.[22]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[22]

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, cleaved caspase-3, Bcl-2, Bax, p21, Cyclin B1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[23]

References

- 1. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamics and kinetics of the cleavage of DNA catalyzed by bleomycin A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Permanent cell cycle exit in G2 phase after DNA damage in normal human fibroblasts | The EMBO Journal [link.springer.com]

- 14. Effects of bleomycin A5 on caspase-3, P53, bcl-2 expression and telomerase activity in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the TGF-β-p21 axis: a critical regulator of bleomycin-induced cell cycle arrest and apoptosis in vitro-implication for progressive cervical cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bleomycin Inhibits Proliferation via Schlafen-Mediated Cell Cycle Arrest in Mouse Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bleomycin (BLM) Induces Epithelial-to-Mesenchymal Transition in Cultured A549 Cells via the TGF-β/Smad Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Fundamental Research Applications of Bleomycin A5 Hydrochloride

Abstract

Bleomycin (B88199) A5 hydrochloride, a prominent member of the glycopeptide antibiotic family derived from Streptomyces verticillus, is a potent antineoplastic agent with extensive applications in fundamental research.[1][2] Its utility stems from a well-characterized mechanism of action centered on the induction of DNA strand breaks, which triggers a cascade of cellular responses. This technical guide provides an in-depth overview of the core research applications of Bleomycin A5, detailing its molecular mechanisms, use in cell and molecular biology, and its role as an indispensable tool in disease modeling. The guide is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual diagrams to facilitate its effective use in a laboratory setting.

Mechanism of Action: DNA Cleavage

The primary cytotoxic effect of Bleomycin A5 is its ability to cause sequence-selective cleavage of DNA.[3] This process is not direct but requires the formation of a metallo-bleomycin complex and the presence of molecular oxygen.[4][5]

-

Activation: Bleomycin A5 chelates metal ions, most notably iron (Fe²⁺), to form an activated Bleomycin-Fe(II) complex.[4][6]

-

DNA Binding: The activated complex intercalates into the DNA double helix.[6] This binding occurs preferentially at guanine-cytosine (G-C) and guanine-thymine (G-T) rich sequences.[3][4][7]

-

Redox Reaction and Radical Generation: In the presence of molecular oxygen, the bound Bleomycin-Fe(II) complex undergoes a redox reaction, generating highly reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals.[4][6]

-

DNA Strand Scission: These free radicals attack the deoxyribose backbone of the DNA. The key event is the abstraction of a hydrogen atom from the C4' position of the sugar moiety.[8] This initiates a series of reactions that result in both single-strand breaks (SSBs) and double-strand breaks (DSBs).[6][8] DSBs are particularly lethal to cells as they are more challenging to repair, leading to potent cytotoxicity.[3][6]

Core Applications in Cell and Molecular Biology

Bleomycin A5's potent DNA-damaging capability makes it a versatile tool for studying fundamental cellular processes.

Induction of Cell Cycle Arrest

The accumulation of DNA strand breaks triggers the DNA Damage Response (DDR) pathway, leading to the activation of cell cycle checkpoints.[6] Bleomycin A5 consistently induces cell cycle arrest, primarily in the G2/M phase, as the cell attempts to repair the extensive DNA damage before proceeding to mitosis.[1][5][9] This makes it an excellent tool for synchronizing cell populations or studying the mechanisms of G2/M checkpoint control. Studies in A549 and HCT116 cell lines have demonstrated a significant increase in the G2/M population following treatment with Bleomycin A5.[10]

Induction of Apoptosis

When DNA damage is too severe to be repaired, Bleomycin A5 effectively induces programmed cell death, or apoptosis.[11][12] The DDR pathway activates key tumor suppressor proteins like p53.[4] Activated p53 modulates the expression of the Bcl-2 family of proteins, increasing the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[9][13] This shift culminates in the activation of executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[14][15] Research has shown that the mode of cell death can be dose-dependent; low concentrations may lead to "mitotic death" following G2/M arrest, while higher concentrations induce rapid apoptosis.[12]

Gene Selection in Transfected Cells

Bleomycin A5 is toxic to both prokaryotic and eukaryotic cells.[2] This property is exploited in molecular biology for the selection of cells that have been successfully transfected with a plasmid containing a bleomycin resistance gene (ble).[2][16] The ble gene product, a bleomycin-binding protein, stoichiometrically inactivates the drug, allowing only the transfected cells to survive and proliferate in a culture medium containing Bleomycin A5.[16][17]

Application in Disease Modeling

Beyond its use in basic cell biology, Bleomycin A5 is a cornerstone for creating in vivo models of complex diseases, most notably pulmonary fibrosis.

Induction of Pulmonary Fibrosis

A serious clinical side effect of bleomycin therapy is pulmonary toxicity, which can lead to lung fibrosis.[6] Researchers have turned this adverse effect into a powerful and widely used experimental tool. Intratracheal, intraperitoneal, or subcutaneous administration of bleomycin to rodents reliably induces lung injury and fibrosis that shares key features with human idiopathic pulmonary fibrosis (IPF).[18][19][20] The mechanism involves direct epithelial cell injury, oxidative stress, and the subsequent infiltration of inflammatory cells.[18] This leads to the release of pro-fibrotic molecules like TGF-β1, activation of fibroblasts into myofibroblasts, and excessive deposition of extracellular matrix, culminating in fibrotic remodeling of the lung architecture.[14][18] This model is invaluable for studying the pathogenesis of fibrosis and for the preclinical evaluation of new anti-fibrotic therapies.[21][18]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Bleomycin A5 hydrochloride from published research.

Table 1: Kinetic Parameters of Bleomycin A5-Catalyzed DNA Cleavage

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Michaelis-Menten Constant (Km) | 20.4 ± 3.8 µM | Calf thymus DNA, 37.0°C | [22] |

| Turnover Number (kcat) | 2.28 ± 0.49 x 10-2 s-1 | Calf thymus DNA, 37.0°C |[22] |

Table 2: Effective Concentrations of Bleomycin A5 in Cell-Based Assays

| Cell Line | Assay | Concentration(s) | Observed Effect | Reference |

|---|---|---|---|---|

| A549 (Lung Carcinoma) | Cell Cycle Analysis | 40 µM, 80 µM | G2/M phase arrest | [10] |

| HCT116 (Colon Carcinoma) | Cell Cycle Analysis | 20 µM, 40 µM | G2/M phase arrest | [10] |

| ECV304 (Endothelial) | Apoptosis/Enzyme Activity | 15, 75, 150 µg/mL | Increased caspase-3 & p53, inhibited telomerase activity | [15] |

| MLE-12 (Mouse Alveolar) | Cytotoxicity/Apoptosis | 1-10 µg/mL | Decreased proliferation, induced apoptosis & G2/M arrest |[9] |

Key Experimental Protocols

The following are generalized protocols for common research applications of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability and IC50 Determination

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Drug Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water. Perform a serial dilution in complete culture medium to achieve a range of desired concentrations.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Bleomycin A5. Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assay: Add a viability reagent (e.g., MTT, XTT, or PrestoBlue™) to each well according to the manufacturer's instructions.

-

Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot cell viability versus drug concentration. Use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

Analysis of Cell Cycle Arrest by Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with Bleomycin A5 at the desired concentration (e.g., based on IC₅₀ values) for 24 hours.[10] Include a vehicle-treated control.

-

Cell Harvesting: Aspirate the medium. Wash the cells with PBS. Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and an RNase (e.g., 100 µg/mL RNase A) in PBS.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to gate the cell population and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

-

Cell Treatment and Lysis: Culture and treat cells with Bleomycin A5 as described above. After treatment, wash the cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p53, β-Actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-Actin).[13]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. abmole.com [abmole.com]

- 3. How bleomycin cuts cancer to pieces | MDedge [mdedge.com]

- 4. What is the mechanism of Bleomycin Hydrochloride? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bleomycin Inhibits Proliferation via Schlafen-Mediated Cell Cycle Arrest in Mouse Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis by bleomycin in resting and cycling human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bleomycin, an apoptosis-mimetic drug that induces two types of cell death depending on the number of molecules internalized - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. goldbio.com [goldbio.com]

- 15. Effects of bleomycin A5 on caspase-3, P53, bcl-2 expression and telomerase activity in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. toku-e.com [toku-e.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Prevention of bleomycin‐induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bleomycin Induces Drug Efflux in Lungs. A Pitfall for Pharmacological Studies of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of Bleomycin-induced Lung Fibrosis: A Review of Therapeutic Targets and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thermodynamics and kinetics of the cleavage of DNA catalyzed by bleomycin A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Bleomycin A5 Hydrochloride-Induced DNA Strand Breaks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleomycin (B88199) A5 hydrochloride, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent chemotherapeutic agent utilized in the treatment of various malignancies, including Hodgkin's lymphoma, squamous cell carcinomas, and testicular cancer.[1][2] Its cytotoxic efficacy is primarily attributed to its ability to induce both single- and double-strand breaks in DNA, ultimately leading to cell cycle arrest and apoptosis.[1][3] This technical guide provides a comprehensive overview of the core mechanisms underlying Bleomycin A5 hydrochloride-induced DNA damage, with a focus on the chemical and molecular interactions, quantitative aspects of DNA cleavage, and the cellular responses to this damage.

The Core Mechanism: A Multi-Step Process

The induction of DNA strand breaks by this compound is a complex process that can be dissected into several key stages:

-

Cellular Uptake and Metal Chelation: Bleomycin enters the cell, where it chelates transition metal ions, most notably ferrous iron (Fe²⁺).[1][2] This binding is a critical first step, as the metal-free form of the drug is inactive. The disaccharide moiety of bleomycin is suggested to be crucial for its selective uptake by tumor cells.

-

Activation via Redox Cycling: The Bleomycin-Fe(II) complex undergoes a redox reaction with molecular oxygen to form an activated bleomycin species, a transient oxygenated iron-drug complex.[1][4] In this process, Fe²⁺ is oxidized to Fe³⁺, and reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, are generated.[1][5] This activated complex is the entity directly responsible for DNA damage.

-

DNA Binding and Intercalation: Activated bleomycin binds to DNA, with a preference for specific sequences.[6][7][8] This binding is facilitated by the partial intercalation of the bithiazole tail of the bleomycin molecule between DNA base pairs, particularly at 5'-GC-3' and 5'-GT-3' sequences.[2][8]

-

Hydrogen Abstraction and Strand Scission: The activated bleomycin complex initiates DNA cleavage by abstracting a hydrogen atom from the C-4' position of the deoxyribose sugar backbone.[9] This is the rate-limiting step in the DNA cleavage reaction. The resulting C-4' radical on the deoxyribose can then undergo one of two major pathways, depending on the oxygen concentration.[9]

-

Oxygen-Dependent Pathway: In the presence of oxygen, the C-4' radical reacts with O₂ to form a peroxy radical, which ultimately leads to the cleavage of the C3'-C4' bond of the deoxyribose sugar. This results in the formation of a base propenal, a 3'-phosphoglycolate at the 3' end of the break, and a 5'-phosphate at the 5' end of the break, causing a single-strand break.[9][10]

-

Oxygen-Independent Pathway: Under anaerobic conditions, the C-4' radical can be oxidized, leading to the formation of an alkali-labile apurinic/apyrimidinic (AP) site.

-

Double-strand breaks are thought to arise from two closely spaced single-strand breaks on opposite DNA strands.[8] Studies have shown that bleomycin-induced double-strand breaks predominantly result in blunt ends or single-base 5' extensions.[11]

Quantitative Analysis of DNA Cleavage

The efficiency and nature of DNA cleavage by bleomycin can be quantified. The ratio of single-strand breaks (SSBs) to double-strand breaks (DSBs) is a key parameter in assessing the drug's activity.

| Bleomycin Derivative | Single-Strand to Double-Strand Break Ratio (SSB:DSB) - Hairpin DNA Assay | Single-Strand to Double-Strand Break Ratio (SSB:DSB) - Supercoiled Plasmid Relaxation Assay | Reference(s) |

| Bleomycin A2 | 3.4:1 | 7.3:1 | [12][13] |

| Bleomycin A5 | 3.1 ± 0.3:1 | 5.8:1 | [12][13] |

| CD-BLM | 6.7 ± 1.2:1 | 2.8:1 | [12][13] |

Experimental Protocols

Supercoiled Plasmid Relaxation Assay

This assay is a common method to quantify both single- and double-strand DNA breaks induced by bleomycin.

Methodology:

-

Incubate supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of this compound in the presence of Fe(II) (e.g., ferrous ammonium (B1175870) sulfate) and a reducing agent (e.g., dithiothreitol) in a suitable buffer (e.g., Tris-HCl) at 37°C for a specified time.[14]

-

Terminate the reaction by adding a chelating agent such as EDTA.[14]

-

Separate the different DNA topoisomers (supercoiled, relaxed circular, and linear) using agarose (B213101) gel electrophoresis.[14]

-

Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.[14]

-

Quantify the amount of each DNA form using densitometry. The conversion of supercoiled to relaxed circular DNA indicates single-strand breaks, while the formation of linear DNA signifies double-strand breaks.[14]

32P-End-Labeled DNA Cleavage Assay

This high-resolution technique allows for the precise identification of bleomycin cleavage sites at the nucleotide level.

Methodology:

-

Label a DNA fragment of known sequence at one of its 5' or 3' ends with ³²P.[14]

-

Incubate the end-labeled DNA with this compound and its necessary cofactors (Fe(II) and a reducing agent) as described in the plasmid relaxation assay.

-

Denature the reaction products and separate them by high-resolution denaturing polyacrylamide gel electrophoresis.

-

Run a Maxam-Gilbert sequencing ladder of the same DNA fragment alongside the experimental samples to serve as a size marker.[14]

-

Expose the gel to a phosphor screen or X-ray film to visualize the radioactive DNA fragments.[14]

-

Determine the exact cleavage sites by comparing the positions of the cleavage products to the sequencing ladder.[14]

Visualizations

Mechanism of Bleomycin A5-Induced DNA Strand Break

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Mechanisms of bleomycin-induced lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Activated bleomycin. A transient complex of drug, iron, and oxygen that degrades DNA [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The DNA sequence specificity of bleomycin cleavage in a systematically altered DNA sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Bleomycin-induced strand-scission of DNA. Mechanism of deoxyribose cleavage. | Semantic Scholar [semanticscholar.org]

- 11. Structure of bleomycin-induced DNA double-strand breaks: predominance of blunt ends and single-base 5' extensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Crucial Roles of Iron and Oxygen in the Efficacy of Bleomycin A5 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal roles of iron and oxygen in the mechanism of action of Bleomycin (B88199) A5 hydrochloride, a potent glycopeptide antibiotic widely used in cancer chemotherapy. A comprehensive understanding of these cofactors is essential for optimizing its therapeutic efficacy and for the development of novel analogs with improved activity and reduced toxicity. This document provides a detailed overview of the activation process, the chemistry of DNA cleavage, quantitative data on its activity, and detailed experimental protocols for studying its mechanism.

The Activation of Bleomycin A5 Hydrochloride: A Prerequisite for DNA Cleavage

The cytotoxic activity of this compound is entirely dependent on its interaction with a metal cofactor, most notably ferrous iron (Fe(II)), and molecular oxygen.[1] The activation process is a multi-step cascade that transforms the relatively inert drug into a highly reactive species capable of inducing DNA strand scission.

The initial step involves the chelation of Fe(II) by the β-aminoalanine, pyrimidine, and imidazole (B134444) domains of the Bleomycin A5 molecule, forming the Bleomycin-Fe(II) complex.[2] In the presence of molecular oxygen, this complex undergoes a one-electron oxidation to generate a transient Bleomycin-Fe(III)-superoxide intermediate.[2] This intermediate is then reduced by a one-electron reductant, such as a thiol, to form the key active species: a hydroperoxo-Fe(III) complex, often referred to as "activated bleomycin" (BLM-Fe(III)-OOH).[2] This activated complex is the ultimate DNA-cleaving agent.

The Chemistry of DNA Strand Scission by Activated Bleomycin

Once activated, the bleomycin complex binds to DNA, primarily through the intercalation of its bithiazole tail into the minor groove.[2] The activated complex then initiates DNA cleavage by abstracting a hydrogen atom from the C-4' position of the deoxyribose sugar.[2] This hydrogen abstraction is the rate-determining step in the DNA cleavage process.[2] The resulting C-4' radical can then undergo one of two major degradation pathways, the outcome of which is dependent on the local oxygen concentration.

Quantitative Analysis of this compound Activity

The efficiency of DNA cleavage by this compound is critically dependent on the concentrations of both Fe(II) and molecular oxygen. While precise quantitative data on the dose-response relationships are dispersed throughout the literature, the following tables summarize key findings regarding the cleavage activity of Bleomycin A5 and related analogs.

| Bleomycin Analog | Single-Strand to Double-Strand Break Ratio (ss:ds) - Hairpin Assay | Single-Strand to Double-Strand Break Ratio (ss:ds) - Plasmid Relaxation Assay | Reference |

| Bleomycin A2 | 3.4:1 | 7.3:1 | [3] |

| Bleomycin A5 | 3.1 ± 0.3:1 | 5.8:1 | [3] |

Table 1: Comparison of DNA Cleavage Efficiency of Bleomycin Analogs. This table highlights the relative efficiency of single- and double-strand breaks induced by different bleomycin analogs as determined by two different assay methods.

| Parameter | Value | Reference |

| Molar Reaction Enthalpy (ΔH) | -577 ± 19 kJ·mol⁻¹ | [2] |

| Michaelis-Menten Constant (Km) for calf thymus DNA | 20.4 ± 3.8 µM | [2] |

| Turnover Number (kcat) | 2.28 ± 0.49 x 10⁻² s⁻¹ | [2] |

Table 2: Thermodynamic and Kinetic Parameters for Bleomycin A5-Catalyzed DNA Cleavage. These parameters provide insight into the energetics and efficiency of the DNA cleavage reaction catalyzed by Bleomycin A5 in the presence of Fe(II) and oxygen.

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Supercoiled Plasmid Relaxation Assay

This assay is a fundamental technique to quantify both single- and double-strand DNA breaks induced by bleomycin.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC18) at a final concentration of 1 µg in a buffer solution (e.g., 50 mM HEPES, pH 7.5).[4]

-

Activation of Bleomycin: Prepare the activated bleomycin solution immediately before use by mixing an aqueous solution of this compound with an equimolar solution of ferrous ammonium (B1175870) sulfate. The final concentration of the activated complex should be in the range of 0.2–0.8 µM.[4]

-

Incubation: Add the activated bleomycin solution to the reaction mixture containing the plasmid DNA. Incubate the reaction at 4°C for 10 minutes.[4]

-

Quenching the Reaction: Stop the reaction by adding a loading buffer containing 50% glycerol.[4]

-

Agarose (B213101) Gel Electrophoresis: Separate the different topological forms of the plasmid DNA (supercoiled, nicked circular, and linear) on a 1% agarose gel in TBE buffer containing ethidium (B1194527) bromide (0.5 µg/ml). Run the gel at a constant voltage (e.g., 80 V) for approximately 90 minutes.[3]

-

Visualization and Quantification: Visualize the DNA bands under UV light. The amount of supercoiled (undamaged), nicked circular (single-strand breaks), and linear (double-strand breaks) DNA can be quantified using densitometry software.

32P-End-Labeled DNA Cleavage Assay

This high-resolution assay allows for the precise determination of bleomycin cleavage sites at the nucleotide level.

Methodology:

-

DNA Labeling: A specific DNA fragment is labeled at either the 5' or 3' end with radioactive 32P using T4 polynucleotide kinase and [γ-32P]ATP.

-

Reaction Setup: The 32P-end-labeled DNA is incubated with Bleomycin A5 and Fe(II) in a suitable buffer at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).[5]

-

Reaction Termination: The reaction is stopped by the addition of a loading buffer containing formamide (B127407) and tracking dyes.[5]

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The reaction products are denatured by heating and then separated on a high-resolution denaturing polyacrylamide gel.

-

Autoradiography: The gel is exposed to an X-ray film or a phosphorimager screen to visualize the radioactive DNA fragments. The cleavage sites are identified by comparing the fragment sizes to a DNA sequencing ladder run on the same gel.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This colorimetric assay is used to quantify lipid peroxidation, a consequence of the oxidative stress induced by activated bleomycin, by measuring malondialdehyde (MDA), a byproduct of DNA degradation.

Methodology:

-

Sample Preparation: Prepare samples containing DNA that has been treated with Bleomycin A5 and Fe(II).

-

Reaction with TBA: Add thiobarbituric acid (TBA) reagent to the samples. The reaction mixture typically includes an acid (to release protein-bound MDA) and an antioxidant like BHT to prevent further oxidation during the assay.

-

Incubation: Incubate the mixture at a high temperature (e.g., 90-100°C) for a specific time (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.

-

Measurement: After cooling, measure the absorbance of the resulting pink-colored solution at approximately 532 nm using a spectrophotometer.

-

Quantification: Determine the concentration of MDA in the samples by comparing the absorbance values to a standard curve generated with known concentrations of MDA.

Conclusion

The intricate interplay between this compound, iron, and oxygen is fundamental to its potent DNA-cleaving activity and, consequently, its efficacy as an anticancer agent. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is paramount for the rational design of new bleomycin analogs with enhanced tumor specificity and reduced side effects. The provided protocols and data serve as a valuable resource for researchers dedicated to advancing the field of cancer chemotherapy.

References

- 1. The DNA cleavage mechanism of iron-bleomycin. Kinetic resolution of strand scission from base propenal release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermodynamics and kinetics of the cleavage of DNA catalyzed by bleomycin A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. DNA Methylation Reduces Binding and Cleavage by Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Apoptotic Efficacy of Bleomycin A5 Hydrochloride in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bleomycin (B88199) A5 hydrochloride, a prominent member of the glycopeptide antibiotic family, is a potent chemotherapeutic agent utilized in the treatment of various malignancies, including Hodgkin's lymphoma, testicular cancer, and squamous cell carcinomas.[1][2] Its cytotoxic efficacy is primarily attributed to its unique ability to induce extensive DNA damage, which, when irreparable, culminates in the activation of programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms by which Bleomycin A5 hydrochloride instigates cancer cell apoptosis, details the intricate signaling pathways involved, presents quantitative data on its effects, and outlines key experimental protocols for its study.

Core Mechanism of Action: DNA Damage

This compound exerts its anticancer effects through a well-defined mechanism initiated by direct interaction with cellular DNA.[1] The process is multifaceted and can be summarized in the following steps:

-

DNA Intercalation and Metal Chelation: Bleomycin's molecular structure allows it to intercalate into the DNA double helix, with a preference for guanine-cytosine rich sequences.[2] Concurrently, it chelates metal ions, most notably iron (Fe²⁺), forming a potent Bleomycin-Fe²⁺ complex.[1][2][3]

-

Generation of Reactive Oxygen Species (ROS): This complex acts as a pseudo-enzyme, reacting with molecular oxygen to generate highly reactive superoxide (B77818) and hydroxyl free radicals.[1][2][4]

-

Induction of DNA Strand Breaks: These aggressive free radicals attack the phosphodiester backbone of DNA, inducing both single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][2][5][6] The induction of DSBs is considered particularly lethal to the cell as they are significantly more challenging to repair.[1]

-

Mitochondrial DNA Damage: Beyond nuclear DNA, bleomycin has also been shown to inflict significant damage upon mitochondrial DNA (mtDNA), contributing to mitochondrial dysfunction and further promoting apoptosis.[7][8]

When the cellular DNA repair machinery is overwhelmed by the sheer volume of these lesions, the cell is driven towards apoptosis to prevent the propagation of a damaged genome.[1][2]

Apoptotic Signaling Pathways Activated by Bleomycin A5

The extensive DNA damage triggered by this compound activates a complex network of signaling pathways that converge to execute apoptosis. The specific pathways engaged can be cell-type dependent but generally involve the DNA Damage Response (DDR), the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and modulation of MAPK signaling cascades.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is the mechanism of Bleomycin Hydrochloride? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. youtube.com [youtube.com]

- 5. Oxidative damage, bleomycin, and gamma radiation induce different types of DNA strand breaks in normal lymphocytes and thymocytes. A comet assay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial DNA-depleted A549 cells are resistant to bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial DNA damage by bleomycin induces AML cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glycopeptide Antibiotic Nature of Bleomycin A5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleomycin (B88199) A5 is a potent glycopeptide antibiotic that has carved a significant niche in oncology as a chemotherapeutic agent.[1][2] Isolated from the bacterium Streptomyces verticillus, it belongs to the broader class of bleomycins, which are notable for their unique mechanism of action involving the oxidative cleavage of DNA.[3][4] This technical guide provides an in-depth exploration of the core characteristics of Bleomycin A5, with a focus on its chemical nature, mechanism of action, quantitative activity, and the experimental methodologies used for its characterization.

Chemical Nature and Structure

Bleomycin A5 is a complex molecule comprising three main functional domains: a metal-binding domain, a DNA-binding domain, and a carbohydrate domain. The metal-binding domain chelates transition metal ions, with the iron-bleomycin complex being the biologically active form responsible for DNA cleavage.[5][6] The DNA-binding domain, which includes a bithiazole moiety, facilitates the molecule's interaction with DNA, showing a preference for binding to guanine-cytosine (G-C) rich sequences.[7][8] The carbohydrate domain is believed to play a role in the drug's uptake into cancer cells.[9]

Mechanism of Action: DNA Cleavage

The primary mechanism of Bleomycin A5's cytotoxic effect is its ability to induce single- and double-strand breaks in DNA.[3][5] This process is initiated by the binding of the bleomycin-iron(II) complex to DNA. In the presence of molecular oxygen, the complex is activated to a bleomycin-iron(III)-hydroperoxide species. This activated complex abstracts a hydrogen atom from the deoxyribose backbone of the DNA, leading to strand scission.[5][10] Double-strand breaks are considered the most lethal lesions for cancer cells, as they are more challenging to repair.[5][8]

Quantitative Data on Bleomycin A5 Activity

The efficacy of Bleomycin A5 can be quantified through various parameters, including its half-maximal inhibitory concentration (IC50) against different cancer cell lines, its DNA binding affinity, and the kinetics of its DNA cleavage activity.

Table 1: IC50 Values of Bleomycin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 50 - 90[11] |

| HCT116 | Colon Carcinoma | 20 - 50[11] |

| HeLa | Cervical Cancer | 48.2[12] |

| HL-60 | Promyelocytic Leukemia | 65.8[12] |

| HaCaT | Keratinocyte | 13.1[12] |

| CAL-85-1 | Breast Cancer | 0.027[13] |

| LU-99A | Lung Cancer | 0.043[13] |

| SNU-398 | Liver Cancer | 0.047[13] |

| OVCAR-8 | Ovarian Cancer | 0.070[13] |

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Table 2: Kinetic and Binding Parameters of Bleomycin A5

| Parameter | Value | Substrate | Reference |

| Michaelis-Menten Constant (Km) | 20.4 ± 3.8 µM | Calf thymus DNA | [4][7] |

| Turnover Number (kcat) | 2.28 ± 0.49 x 10⁻² s⁻¹ | Calf thymus DNA | [4][7] |

| Dissociation Constant (Kd) | 1.5 x 10⁻⁶ M⁻¹ | Hairpin DNA | [14] |

| Single-strand to Double-strand Break Ratio | 3.1 ± 0.3 : 1 | Hairpin DNA | [2][15] |

Signaling Pathways Modulated by Bleomycin A5

Bleomycin A5-induced DNA damage triggers a cascade of cellular responses, activating several signaling pathways that can lead to cell cycle arrest, apoptosis, or in some contexts, fibrosis.

Transforming Growth Factor-β (TGF-β)/Smad Pathway

Bleomycin is known to induce the expression of TGF-β, a key cytokine involved in fibrosis.[5][16] TGF-β binds to its receptor, leading to the phosphorylation and activation of Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in extracellular matrix deposition.[5][17]

Caption: Bleomycin A5-induced TGF-β/Smad signaling pathway.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical pathway affected by Bleomycin.[18] Activation of this pathway is implicated in the pathogenesis of bleomycin-induced pulmonary fibrosis.[18] Growth factors can activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then mediates various downstream effects, including cell survival and proliferation.[19][20]

Caption: PI3K/Akt signaling pathway activated in response to cellular stress.

JNK and ERK Signaling Pathways

The c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) are members of the mitogen-activated protein kinase (MAPK) family and are also involved in the cellular response to Bleomycin.[21][22] The JNK pathway is generally associated with apoptosis, while the ERK pathway is typically linked to cell survival and proliferation.[22] The balance between these two pathways can determine the ultimate fate of the cell following Bleomycin treatment.

Caption: Opposing roles of JNK and ERK signaling in response to Bleomycin A5.

Experimental Protocols

DNA Cleavage Assay using Agarose (B213101) Gel Electrophoresis

This assay is used to visualize and quantify single- and double-strand DNA breaks induced by Bleomycin A5.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), Bleomycin A5 at various concentrations, and Fe(II) in a suitable reaction buffer (e.g., Tris-HCl, pH 7.5).

-

Initiation and Incubation: Initiate the reaction by adding a reducing agent like dithiothreitol (B142953) (DTT). Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester the iron ions.

-

Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium (B1194527) bromide).[2][23] Separate the different DNA topoisomers (supercoiled, relaxed circular, and linear) by electrophoresis.

-

Visualization and Quantification: Visualize the DNA bands under UV light. The conversion of supercoiled DNA to relaxed circular DNA indicates single-strand breaks, while the appearance of linear DNA signifies double-strand breaks. Quantify the intensity of each band using densitometry to determine the extent of DNA cleavage.[1]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of Bleomycin A5 on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of Bleomycin A5 and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[24]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[25]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[24][26]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value of Bleomycin A5 for the specific cell line.

Western Blot Analysis of Signaling Proteins

Western blotting is employed to detect changes in the expression and phosphorylation status of proteins in the signaling pathways affected by Bleomycin A5.

Methodology:

-

Cell Lysis: Treat cells with Bleomycin A5 for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.[8][27]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[28]

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Smad2, anti-Akt). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[8]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of Bleomycin A5.

Caption: General experimental workflow for studying Bleomycin A5.

Conclusion

Bleomycin A5 remains a clinically important glycopeptide antibiotic due to its potent DNA-damaging capabilities. A thorough understanding of its mechanism of action, quantitative effects on cancer cells, and the cellular pathways it modulates is crucial for its effective use in chemotherapy and for the development of novel, more targeted anticancer therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted nature of Bleomycin A5.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetics of DNA damage by bleomycin in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bleomycin (BLM) Induces Epithelial-to-Mesenchymal Transition in Cultured A549 Cells via the TGF-β/Smad Signaling Pathway [jcancer.org]

- 6. Raman Research on Bleomycin-Induced DNA Strand Breaks and Repair Processes in Living Cells | MDPI [mdpi.com]

- 7. Thermodynamics and kinetics of the cleavage of DNA catalyzed by bleomycin A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prevention of bleomycin-induced pulmonary fibrosis by a RANKL peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 13. Drug: Bleomycin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 14. Dynamics of Bleomycin Interaction with a Strongly Bound Hairpin DNA Substrate, and Implications for Cleavage of the Bound DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Bleomycin (BLM) Induces Epithelial-to-Mesenchymal Transition in Cultured A549 Cells via the TGF-β/Smad Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdn.amegroups.cn [cdn.amegroups.cn]

- 18. PI3K/Akt signaling is involved in the pathogenesis of bleomycin‑induced pulmonary fibrosis via regulation of epithelial‑mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cusabio.com [cusabio.com]

- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 21. Re-wired ERK-JNK signaling pathways in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. bento.bio [bento.bio]

- 24. merckmillipore.com [merckmillipore.com]

- 25. MTT (Assay protocol [protocols.io]

- 26. broadpharm.com [broadpharm.com]

- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 28. oatext.com [oatext.com]

The Impact of Bleomycin A5 Hydrochloride on Telomerase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bleomycin (B88199) A5 hydrochloride, a glycopeptide antibiotic, is a potent antineoplastic agent with a well-documented impact on cellular proliferation and apoptosis. A key mechanism in its anticancer activity is the significant reduction of telomerase activity, an enzyme crucial for the maintenance of telomeres and cellular immortalization. This technical guide provides an in-depth analysis of the effects of Bleomycin A5 hydrochloride on telomerase activity, detailing the underlying signaling pathways and providing comprehensive experimental protocols for its assessment. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to investigate and leverage the telomerase-inhibiting properties of this compound in oncology research.

Introduction

Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, thus compensating for the progressive telomere shortening that occurs during cell division. In most normal somatic cells, telomerase activity is repressed. However, in the majority of cancer cells, telomerase is reactivated, enabling limitless replication and immortalization. This makes telomerase a prime target for anticancer therapies.

This compound exerts its cytotoxic effects primarily by inducing single- and double-strand breaks in DNA.[1] This DNA damage triggers a cascade of cellular responses, including the activation of tumor suppressor pathways and apoptosis. A significant consequence of this cellular response is the modulation of telomerase activity, which contributes to the overall anti-proliferative effect of the drug. This guide will explore the quantitative effects of this compound on telomerase activity, the experimental methods used to measure these effects, and the signaling pathways that connect DNA damage to telomerase inhibition.

Quantitative Impact of this compound on Telomerase Activity

The effect of this compound on telomerase activity has been observed in various cell lines. The impact can be both dose- and time-dependent, and in some cases, biphasic.

Table 1: Dose-Dependent Effect of this compound on Telomerase Activity in ECV304 Cells

| Concentration of this compound | Observation of Telomerase Activity (TRAP-silver staining) | Reference |

| 0 µg/ml (Control) | High expression of telomerase activity, deep color of telomerase stripes. | [2][3][4] |

| 15 µg/ml | Decreased telomerase activity, significantly lightened color of telomerase stripes. | [2][3][4] |

| 75 µg/ml | Significant inhibition of telomerase activity, almost no telomerase strip observed. | [2][3][4] |

| 150 µg/ml | Significant inhibition of telomerase activity, almost no telomerase strip observed. | [2][3][4] |

Table 2: Time-Dependent Effect of Bleomycin on Telomerase Activity in Mouse Lung Epithelial Cells

| Time Point after Treatment | Change in Telomerase Activity | Reference |

| 24 hours | 41% increase | [5] |

| 72 hours | 26% decrease below levels in untreated cells | [5] |

Signaling Pathways Modulated by this compound

This compound-induced DNA damage initiates a signaling cascade that culminates in the inhibition of telomerase activity and the induction of apoptosis. A key player in this pathway is the tumor suppressor protein p53.

DNA Damage, p53 Activation, and Apoptosis

This compound causes DNA strand breaks, which are recognized by the cellular DNA damage response machinery. This leads to the stabilization and activation of p53. Activated p53 can then transcriptionally activate pro-apoptotic genes, such as Bax, which in turn leads to the activation of the caspase cascade, including the executioner caspase-3, ultimately resulting in programmed cell death.

p53-Mediated Repression of Telomerase

Activated p53 can also indirectly lead to the downregulation of telomerase activity. One of the established mechanisms involves the p53-dependent transcriptional activation of the cyclin-dependent kinase inhibitor p21. p21, in turn, can influence the activity of the E2F family of transcription factors, which are known to regulate the expression of the human telomerase reverse transcriptase (hTERT) gene, the catalytic subunit of telomerase. This leads to a repression of hTERT transcription and a subsequent decrease in telomerase activity.

Experimental Protocols

Accurate assessment of telomerase activity is critical for understanding the effects of compounds like this compound. The Telomeric Repeat Amplification Protocol (TRAP) is the most common method, which can be followed by various detection techniques.

TRAP-Silver Staining Assay

This method is a non-radioactive adaptation of the TRAP assay and is suitable for qualitative and semi-quantitative analysis of telomerase activity.

4.1.1. Principle The TRAP assay is a two-step process. First, telomerase in a cell extract adds telomeric repeats to a synthetic DNA primer. Second, these extended products are amplified by PCR. In this variation, the PCR products are resolved on a polyacrylamide gel and visualized by silver staining.

4.1.2. Materials

-

Cells treated with this compound

-

CHAPS lysis buffer (10 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 1 mM EGTA, 0.1 mM Benzamidine, 5 mM β-mercaptoethanol, 0.5% CHAPS, 10% glycerol)

-

TRAP reaction mix (20 mM Tris-HCl, pH 8.3, 1.5 mM MgCl2, 63 mM KCl, 0.005% Tween 20, 1 mM EGTA, 50 µM dNTPs, 0.1 µg TS primer)

-

Taq DNA polymerase

-

Reverse primer

-

12.5% non-denaturing polyacrylamide gel

-

0.5X TBE buffer

-

Fixing solution (10% ethanol, 0.5% acetic acid)

-

Staining solution (0.1% silver nitrate)

-

Developing solution (0.1% formaldehyde (B43269) in 2% sodium carbonate)

-

Stop solution (1% acetic acid)

4.1.3. Protocol

-

Cell Lysate Preparation:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in ice-cold CHAPS lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract. Determine protein concentration.

-

-

TRAP Reaction:

-

In a PCR tube, add 2 µg of protein extract to the TRAP reaction mix.

-

Incubate at 25°C for 30 minutes for telomerase extension.

-

Add Taq DNA polymerase and the reverse primer.

-

-

PCR Amplification:

-

Perform PCR with an initial denaturation at 94°C for 2 minutes, followed by 30-35 cycles of 94°C for 30 seconds, 50-60°C for 30 seconds, and 72°C for 1 minute, and a final extension at 72°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load the PCR products on a 12.5% non-denaturing polyacrylamide gel.

-

Run the gel in 0.5X TBE buffer until the bromophenol blue dye front reaches the bottom.

-

-

Silver Staining:

-

Fix the gel in fixing solution for 15 minutes.

-

Stain the gel in staining solution for 15-20 minutes.

-

Briefly rinse with distilled water.

-

Develop the gel in developing solution until bands appear.

-

Stop the reaction with the stop solution.

-

Visualize and document the results. A characteristic ladder of 6-bp increments indicates telomerase activity.

-

TRAPEZE® Telomerase Detection Kit (e.g., S7700 from Millipore)

Commercial kits offer a standardized and often more quantitative approach to measuring telomerase activity.

4.2.1. Principle The TRAPEZE® kit is a PCR-based assay that includes a substrate for telomerase (TS primer), a reverse primer, and an internal control template. The telomerase in the sample extends the TS primer with TTAGGG repeats, and these extended products are then amplified by PCR. The internal control is amplified by the same primers, allowing for semi-quantitative analysis and identification of PCR inhibitors.

4.2.2. Materials (Provided in Kit)

-

CHAPS Lysis Buffer

-

10X TRAP Reaction Buffer

-

50X dNTP Mix

-

TS Primer

-

RP Primer

-

Control Template (TSR8)

-

Control Cell Pellet

4.2.3. Protocol (Abbreviated)

-

Prepare Cell Extract:

-

Resuspend the control cell pellet and experimental cell pellets in 1X CHAPS Lysis Buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant.

-

-

Set up TRAP Reaction:

-

Prepare a master mix containing 10X TRAP buffer, 50X dNTPs, TS primer, RP primer, and Taq polymerase in PCR-grade water.

-

Aliquot the master mix into PCR tubes.

-

Add 2 µL of cell extract to each tube. Include positive (control cell extract), negative (heat-inactivated extract), and no-template controls.

-

-

Telomerase Extension and PCR Amplification:

-

Incubate at 30°C for 30 minutes for telomerase extension.

-

Perform PCR cycling according to the manufacturer's instructions (typically 27-33 cycles).

-

-

Detection:

-

Analyze the PCR products by polyacrylamide gel electrophoresis and visualize with a DNA stain (e.g., SYBR® Green) or by using a fluorescent detection system if using a qPCR-based version of the kit.

-

Conclusion

This compound effectively reduces telomerase activity in cancer cells, contributing to its anti-proliferative and pro-apoptotic effects. This inhibition is intricately linked to the DNA damage response and the p53 signaling pathway. The experimental protocols detailed in this guide provide robust methods for researchers to further investigate the impact of this compound and other potential anticancer compounds on telomerase activity. A thorough understanding of these mechanisms and methodologies is essential for the continued development of novel and effective cancer therapies targeting telomerase.

References

- 1. Reactive Oxygen Species Are Necessary for Bleomycin A5-Induced Apoptosis and Extracellular Matrix Elimination of Nasal Polyp-Derived Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bax-dependent caspase-3 activation is a key determinant in p53-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MEK inhibition enhances bleomycin A5-induced apoptosis in an oral cancer cell line: signaling mechanisms and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholar.usuhs.edu [scholar.usuhs.edu]

Methodological & Application

Application Notes and Protocols: Inducing Pulmonary Fibrosis in Mice with Bleomycin A5 Hydrochloride

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a devastating interstitial lung disease characterized by progressive scarring of the lung tissue, leading to irreversible decline in lung function.[1][2] The bleomycin-induced pulmonary fibrosis model in mice is the most widely used preclinical model to study the pathogenesis of IPF and to evaluate potential therapeutic interventions.[2][3][4][5] Bleomycin (B88199), an anti-cancer agent, causes DNA strand breaks, which result in lung injury, inflammation, and subsequent fibrosis that mimics several key features of the human disease.[1][5]

This document provides detailed protocols for inducing and assessing pulmonary fibrosis in mice using Bleomycin A5 hydrochloride, focusing on the common administration routes and standard endpoint analyses.

Experimental Protocols

Several methods are used to administer bleomycin to induce pulmonary fibrosis, each with distinct advantages and resulting in slightly different patterns of fibrosis.[6][7] The most common methods are direct administration to the lungs via intratracheal (IT) instillation or oropharyngeal aspiration (OA), which produce robust and relatively rapid fibrosis.[1][6][7] Systemic delivery, such as through intraperitoneal (IP) injection, is also used and tends to produce subpleural fibrotic lesions more akin to human exposure.[1][8]

Protocol 1: Intratracheal (IT) Instillation of Bleomycin

Intratracheal instillation is a widely used method that delivers a precise dose of bleomycin directly into the lungs.[1][6]

Materials:

-

This compound

-

Sterile, pyrogen-free 0.9% saline

-

Anesthetic (e.g., Ketamine/Xylazine cocktail, or Isoflurane)

-

Animal intubation stand or platform[9]

-

High-intensity light source

-

Microsprayer aerosolizer (optional, for more homogenous distribution)[1]

Procedure:

-

Preparation: Prepare a working solution of bleomycin in sterile saline. A typical dose is 1.5 U/kg to 3.2 U/kg body weight.[1][11] The final volume for instillation should be between 30-100 µL.[6][12]

-

Anesthesia: Anesthetize the mouse using a preferred method (e.g., intraperitoneal injection of ketamine/xylazine).[1] Ensure the mouse has reached a surgical plane of anesthesia.

-

Intubation: Suspend the anesthetized mouse vertically on an intubation stand by its incisors.[6][7]

-

Visualization: Use a light source to illuminate the throat. Gently pull the tongue to the side to get a clear view of the trachea.[6]

-

Instillation: Carefully insert the angiocatheter into the trachea, passing the vocal cords but stopping before the carina (the bifurcation of the trachea).[6][7]

-

Delivery: Instill the bleomycin solution (e.g., 100 µL) through the catheter.[6] A brief moment of apnea (B1277953) may be observed, indicating successful delivery to the lungs.[11]

-

Recovery: Remove the catheter and place the mouse on a heating pad to maintain body temperature until it has fully recovered from anesthesia.[10][13]

Protocol 2: Oropharyngeal Aspiration (OA) of Bleomycin

Oropharyngeal aspiration is a less invasive alternative to IT instillation that is technically simpler and faster.[1][2][14]

Materials:

-

This compound

-

Sterile, pyrogen-free 0.9% saline

-

Anesthetic (e.g., light isoflurane)

-

Micropipette

-

Surgery board or platform[14]

Procedure:

-

Preparation: Prepare the bleomycin solution in sterile saline. Doses are typically lower than for IT instillation, ranging from 0.75 U/kg to 0.8 U/kg.[1][2] The administration volume is usually around 40-50 µL.[14]

-

Anesthesia: Lightly anesthetize the mouse with isoflurane.[9][14]

-

Positioning: Place the mouse on a tilted board (approx. 60-80 degrees).[2][9]

-

Administration: Gently pull the tongue out with forceps. Using a micropipette, place the bleomycin solution onto the distal part of the oropharynx.[9][14]

-

Aspiration: Gently hold the mouse's nose closed to encourage aspiration of the liquid into the lungs.[9][14]

-

Recovery: Monitor the animal until it recovers from anesthesia.

Protocol 3: Assessment of Pulmonary Fibrosis - Histology

Histological analysis is the gold standard for assessing the extent and severity of lung fibrosis. The modified Ashcroft score is a widely used semi-quantitative method.[3][15][16]

Procedure:

-

Tissue Harvest: At the study endpoint (typically 14, 21, or 28 days post-bleomycin), euthanize the mice.[2][17]

-

Lung Inflation & Fixation: Cannulate the trachea and inflate the lungs with 10% neutral buffered formalin at a constant pressure.

-

Processing: Excise the lungs and immerse them in formalin for at least 24 hours. Process the tissue and embed in paraffin (B1166041).

-

Staining: Section the paraffin blocks and stain with Masson's trichrome, which stains collagen blue, allowing for visualization of fibrotic lesions.[17][18]

-

Scoring: Examine the slides under a microscope. Assign a score from 0 (normal lung) to 8 (total fibrosis) to multiple fields of view. The final Ashcroft score for the lung is the average of these individual scores.[16] Alternatively, automated image analysis software can be used for an observer-independent quantification of the fibrotic area.[18][19]

Protocol 4: Assessment of Pulmonary Fibrosis - Hydroxyproline (B1673980) Assay

The hydroxyproline assay provides a quantitative measure of total lung collagen content, which is a key indicator of fibrosis.[5][20][21]

Procedure:

-

Tissue Harvest: At the study endpoint, euthanize the mice and harvest the lungs (or a specific lobe, consistently).

-

Homogenization: Weigh the lung tissue and homogenize it.

-

Hydrolysis: Hydrolyze the lung homogenate in strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down collagen into its constituent amino acids.

-

Quantification: The amount of hydroxyproline, an amino acid abundant in collagen, is then determined using a colorimetric assay.[20] Commercial kits are available for this purpose. Results are typically expressed as µg of hydroxyproline per mg of lung tissue or per whole lung.[22]

Protocol 5: Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid analysis is used to assess the inflammatory response in the lungs, which precedes and accompanies fibrosis.[3][4]

Procedure:

-

Lavage: Following euthanasia, expose the trachea and insert a catheter.

-

Fluid Instillation & Aspiration: Instill a known volume (e.g., 1 mL) of ice-cold sterile saline or PBS into the lungs and then gently aspirate the fluid.[9] Repeat this process 2-3 times.[9]

-

Cell Count: Centrifuge the pooled BAL fluid to pellet the cells. Resuspend the pellet and determine the total cell count using a hemocytometer.

-

Differential Count: Prepare a cytospin slide of the cells and stain with a differential stain (e.g., Diff-Quik). Count the number of macrophages, neutrophils, and lymphocytes to determine the cellular profile of the inflammatory infiltrate.[17]

-

Protein Analysis: The supernatant from the centrifugation can be used to measure total protein or LDH levels, which are indicators of lung injury and inflammation.[17]

Data Presentation

Quantitative data from these experiments allow for objective comparison between control and treated groups.

Table 1: Example Bleomycin Dosing Regimens by Administration Route